EP4 Receptor Binding Affinity and Subtype Selectivity: CJ-42794 vs. Endogenous Ligand at All Four EP Subtypes (Radioligand Competition Binding)
CJ‑42794 binds the human EP4 receptor with a mean pKi of 8.5 (Ki ≈ 3.16 nM) and is at least 200‑fold selective for EP4 over the EP1, EP2, and EP3 subtypes in head‑to‑head radioligand binding assays [1]. Under identical conditions, the Ki at EP2 is 631 nM (pKi ≈ 6.2), and no measurable binding is detected at EP1 or EP3 [1]. This selectivity window contrasts sharply with non‑selective EP antagonists (e.g., AH‑6809, which cross‑reacts at EP2) and with endogenous PGE₂ itself, which activates all four subtypes indiscriminately.
| Evidence Dimension | Binding affinity (pKi / Ki) at human EP receptor subtypes |
|---|---|
| Target Compound Data | EP4: pKi = 8.5, Ki ≈ 3.16 nM; EP2: Ki = 631 nM; EP1: no binding; EP3: no binding |
| Comparator Or Baseline | Endogenous PGE₂ activates EP1, EP2, EP3, and EP4 non‑selectively; AH‑6809 has EP2 cross‑reactivity; CJ‑42794 internal comparator: EP2 Ki = 631 nM vs. EP4 Ki = 3.16 nM |
| Quantified Difference | ≥200‑fold selectivity for EP4 over EP1/EP2/EP3; EP4 binding affinity is ~200× stronger than EP2 |
| Conditions | [³H]-PGE₂ competition radioligand binding assay using human recombinant EP receptor subtypes |
Why This Matters
For experiments requiring unambiguous attribution of phenotypic outcomes to EP4 blockade rather than mixed EP1/EP2/EP3 antagonism, CJ‑42794 provides a ≥200‑fold selectivity margin that no generic COX inhibitor or pan‑EP ligand can deliver, reducing false‑positive or off‑target mechanistic interpretations.
- [1] Murase A, Taniguchi Y, Tonai-Kachi H, Nakao K, Takada J. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP₄ receptor antagonist. Life Sci. 2008;82(3-4):226-232. doi:10.1016/j.lfs.2007.11.002 View Source
